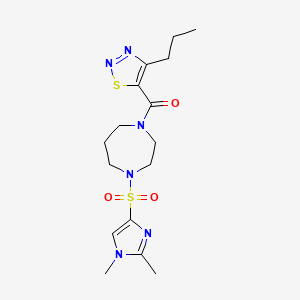
(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H24N6O3S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex molecule that incorporates imidazole and thiadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and experimental findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide group from the imidazole derivative and a thiadiazole ring, which are both associated with various pharmacological activities.
1. Antimicrobial Activity
Imidazole and thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits potential against various bacterial strains. For instance, studies have shown that similar compounds demonstrate significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low microgram range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5c | E. coli | 3.125 |
| 5d | S. aureus | 6.25 |
| 5l | Bacillus subtilis | 12.5 |
2. Antitubercular Activity
Research indicates that imidazole derivatives can exhibit potent antitubercular activity. For example, several imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested against Mycobacterium tuberculosis, revealing that modifications to the thiadiazole ring significantly enhance activity . The compound's structural components suggest it could similarly exhibit efficacy against tuberculosis.
3. Antioxidant Properties
Compounds containing imidazole and thiadiazole rings have also been reported to possess antioxidant activities. These activities are crucial for combating oxidative stress-related diseases. The mechanism typically involves scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .
Case Study 1: Synthesis and Evaluation of Imidazole Derivatives
A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their biological activities. Among the tested compounds, those with specific substitutions showed enhanced antibacterial and antifungal properties compared to standard drugs like ciprofloxacin .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of related compounds indicated that the presence of electron-withdrawing groups on the thiadiazole ring improved antimicrobial potency. This suggests that similar modifications could enhance the biological activity of this compound .
Propiedades
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3S2/c1-4-6-13-15(26-19-18-13)16(23)21-7-5-8-22(10-9-21)27(24,25)14-11-20(3)12(2)17-14/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRBUFPRTVGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













